molecular formula C8H18N2 B1382015 1,7,7-Trimethyl-1,4-diazepane CAS No. 933716-35-9

1,7,7-Trimethyl-1,4-diazepane

Cat. No.: B1382015
CAS No.: 933716-35-9
M. Wt: 142.24 g/mol
InChI Key: FOUGYHJUTHNPNR-UHFFFAOYSA-N
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Description

1,7,7-Trimethyl-1,4-diazepane is a chemical compound with the molecular formula C8H18N2. It features a seven-membered ring structure containing two nitrogen atoms, making it a member of the diazepane family. This compound is characterized by its unique structural properties, which include one secondary amine and one tertiary amine group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,7-Trimethyl-1,4-diazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,5-diaminopentane with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently undergoes cyclization to form the diazepane ring.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1,7,7-Trimethyl-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the diazepane ring into more saturated derivatives.

    Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Saturated diazepane derivatives.

    Substitution: Alkylated or acylated diazepane compounds.

Scientific Research Applications

1,7,7-Trimethyl-1,4-diazepane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7,7-Trimethyl-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atoms in the diazepane ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazepane: Lacks the methyl groups present in 1,7,7-Trimethyl-1,4-diazepane.

    1,4-Diazepane-2,5-dione: Contains carbonyl groups, making it structurally different.

    1,4-Diazepane-3,6-dione: Another variant with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its lipophilicity and may influence its reactivity and interaction with biological targets .

Biological Activity

1,7,7-Trimethyl-1,4-diazepane (C8H18N2) is a chemical compound characterized by a seven-membered ring structure containing two nitrogen atoms. This compound belongs to the diazepane family and is notable for its unique structural properties, which include one secondary amine and one tertiary amine group. Its biological activity has been a subject of research due to its potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The nitrogen atoms within the diazepane ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. This interaction can modulate several biochemical pathways, which may explain the compound's observed biological effects.

Potential Therapeutic Applications

Recent studies have highlighted the potential of 1,4-diazepane derivatives as agonists for cannabinoid receptors. Specifically, compounds within this class have demonstrated significant selectivity for Cannabinoid receptor 2 (CB2) over Cannabinoid receptor 1 (CB1), suggesting their utility in therapeutic contexts such as pain management and inflammation control . The selectivity profile indicates a reduced likelihood of psychoactive side effects commonly associated with CB1 activation.

Study on Cannabinoid Receptor Agonism

A high-throughput screening campaign identified several 1,4-diazepane compounds as potent CB2 agonists. These compounds exhibited excellent selectivity against CB1 and were evaluated for their metabolic stability in liver microsomes. The findings revealed that while some compounds had low metabolic stability, modifications led to improved profiles suitable for in vivo studies .

Study on Enzyme Inhibition

Research has indicated that this compound can be utilized in the study of enzyme inhibition. Its structural properties allow it to act as a competitive inhibitor in various enzymatic reactions. This characteristic has implications for drug design aimed at targeting specific enzymes involved in disease pathways.

Summary of Biological Activities

Activity Description References
CB2 AgonismPotent agonist with selectivity against CB1
Enzyme InhibitionActs as a competitive inhibitor in enzymatic reactions
Interaction with Metal IonsForms complexes that influence biological activity

Comparison of Diazepane Derivatives

Compound Selectivity Metabolic Stability Therapeutic Potential
This compoundHigh for CB2ModeratePain management
Other DiazepanesVariableLowVarious applications

Properties

IUPAC Name

1,7,7-trimethyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-8(2)4-5-9-6-7-10(8)3/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUGYHJUTHNPNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCCN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201264916
Record name Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933716-35-9
Record name Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933716-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1,7,7-trimethyl-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201264916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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